(R)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid
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Overview
Description
“®-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid” is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 . It is also known by its CAS number 108391-82-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) which is substituted at the 3-position with a 2-amino-propanoic acid and at the 6-position with a fluorine atom .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
6-Fluoro-D-tryptophan: Scientific Research Applications
Serotonin Synthesis Inhibition: 6-Fluoro-D-tryptophan acts as a serotonin (5-HT) synthesis inhibitor. It is metabolized in the brain and can be used to trace neuronal serotoninergic pools, providing insights into the functioning of serotonin in various neurological processes .
Blood Brain Barrier Interaction: This compound serves as a competitive inhibitor of tryptophan binding to albumin and its passage through the blood-brain barrier (BBB). This application is crucial for understanding how substances can cross the BBB and affect brain function .
Neurological Research: By inhibiting serotonin synthesis, 6-Fluoro-D-tryptophan is valuable for tracing pools of neuronal serotonin, which can help in studying various neurological disorders and their treatments .
Albumin Binding Studies: It is used in research to understand the competitive inhibition of tryptophan binding to albumin, which has implications for drug delivery and pharmacokinetics .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
(2R)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2C[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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